Boc-Ser(Bzl)-OH

Catalog No.
S662930
CAS No.
23680-31-1
M.F
C15H21NO5
M. Wt
295.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Ser(Bzl)-OH

CAS Number

23680-31-1

Product Name

Boc-Ser(Bzl)-OH

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)10-20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

DMBKPDOAQVGTST-LBPRGKRZSA-N

SMILES

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)O

Synonyms

Boc-Ser(Bzl)-OH;23680-31-1;N-Boc-O-benzyl-L-serine;Boc-O-benzyl-L-serine;(S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoicacid;N-(tert-Butoxycarbonyl)-O-benzyl-L-serine;DMBKPDOAQVGTST-LBPRGKRZSA-N;N-alpha-tert-BOC-o-benzyl-L-serine;O-Benzyl-N-tert-butyloxycarbonylserine;N-(tert-butoxycarbonyl)-O-benzylserine;N-tert-Butoxycarbonyl-O-benzyl-L-serine;o-benzyl-n-(tert-butoxycarbonyl)-l-serine;(2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl)amino]propanoicacid;Alanine,3-(benzyloxy)-N-carboxy-,N-tert-butylester,L-;N-((1,1-Dimethylethoxy)carbonyl)-O-(phenylmethyl)-L-serine;L-Serine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-;Boc-Ser(Bzl);L-Serine,N-((1,1-dimethylethoxy)carbonyl)-O-(phenylmethyl)-;N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-serine;Boc-O-Benzylserine;AmbotzBAA1131;N-BOC-O-benzylserine;O-benzylBoc-L-serine;BOC-O-benzylL-serine;AC1L3JJR

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)O

Monomer for Peptide Chain Elongation:

  • Boc-Ser(Bzl)-OH functions as a protected amino acid building block. The tert-butyloxycarbonyl (Boc) group safeguards the amine functionality, while the benzyl group protects the hydroxyl side chain. This selective protection allows for the controlled formation of peptide bonds during chain assembly [].
  • Solid-phase peptide synthesis (SPPS) is a popular technique that utilizes Boc-Ser(Bzl)-OH. The amino acid is coupled to a growing peptide chain on a solid support, enabling the stepwise addition of amino acids in a defined order [].

Investigating Protein Structure and Function:

  • By incorporating Boc-Ser(Bzl)-OH into synthetic peptides, researchers can study specific protein interactions and functionalities. This approach is valuable in understanding protein-protein interactions, enzyme mechanisms, and antibody-antigen binding [].
  • The ability to manipulate the side chain functionalities of Boc-Ser(Bzl)-OH allows for the creation of peptides with tailored properties, facilitating the investigation of structure-function relationships in proteins.

Development of Therapeutic Agents:

  • Peptide-based drugs are gaining traction in medicine due to their high target specificity and potency. Boc-Ser(Bzl)-OH serves as a building block for the synthesis of novel peptide therapeutics [].
  • Researchers can introduce modifications to the Boc-Ser(Bzl)-OH side chain to improve the pharmacokinetic properties of synthetic peptides, such as enhancing their stability and bioavailability.

Boc-Ser(Bzl)-OH, or tert-butyloxycarbonyl-O-benzyl-L-serine, is a derivative of the amino acid serine. This compound features a tert-butyloxycarbonyl (Boc) group that protects the amino group and a benzyl (Bzl) group that protects the hydroxyl group of serine. The protection of these functional groups allows for selective deprotection and further functionalization, making Boc-Ser(Bzl)-OH a valuable reagent in peptide synthesis and biochemical research. Its molecular formula is C₁₅H₂₁NO₅, with a molecular weight of 295.33 g/mol .

Boc-Ser(Bzl)-OH doesn't have a direct mechanism of action as it's a building block. However, the selective removal of the Boc and benzyl protecting groups plays a crucial role in the mechanism of peptide synthesis. The precise timing and conditions for removing these groups allow for the controlled formation of the desired peptide sequence [].

, primarily in peptide synthesis:

  • Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid, while the benzyl group can be cleaved through hydrogenolysis using palladium on carbon under hydrogen atmosphere .
  • Substitution Reactions: The hydroxyl group can undergo substitution reactions with electrophiles to introduce different functional groups.
  • Coupling Reactions: This compound is commonly used in peptide coupling reactions with other amino acids or peptide fragments to form peptide bonds.

In biological research, Boc-Ser(Bzl)-OH is utilized to study the role of serine residues in proteins and enzymes. It serves as a precursor for synthesizing peptide-based inhibitors and probes, which are essential for investigating enzyme activity and protein interactions. Additionally, it plays a role in the development of peptide-based therapeutics, including drugs and prodrugs that can be selectively activated within biological systems .

The synthesis of Boc-Ser(Bzl)-OH typically involves two main steps:

  • Protection of the Amino Group: The amino group of serine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium bicarbonate. This reaction yields Boc-protected serine.
  • Protection of the Hydroxyl Group: The hydroxyl group is then protected by benzylation using benzyl bromide (BzlBr) in the presence of sodium hydride (NaH). This process is usually conducted in organic solvents like dichloromethane or tetrahydrofuran under mild conditions .

Boc-Ser(Bzl)-OH has several applications across various fields:

  • Peptide Synthesis: It is extensively used in both solid-phase and solution-phase peptide synthesis due to its ability to protect functional groups selectively .
  • Pharmaceutical Industry: The compound is involved in the large-scale synthesis of peptide drugs and materials, contributing to drug development processes.
  • Biochemical Research: It aids in studying protein structure and function, particularly concerning serine's role in enzymatic activity.

Studies involving Boc-Ser(Bzl)-OH focus on its interactions within biochemical pathways, particularly how it influences enzyme activity and protein interactions. The compound's ability to act as both a hydrogen bond donor and acceptor may have implications for developing new peptides that interact with specific receptors or enzymes.

Boc-Ser(Bzl)-OH shares structural similarities with other amino acid derivatives, particularly those that also feature protecting groups for amino and hydroxyl functionalities. Below are some similar compounds:

Compound NameCAS NumberUnique Features
Boc-D-Ser(Bzl)-OH47173-80-8D-enantiomer of Boc-Ser(Bzl)-OH
Boc-Thr(Bzl)-OH23680-31-2Similar structure but features threonine instead of serine
Boc-Tyr(Bzl)-OH23680-31-3Contains tyrosine; used in synthesizing aromatic peptides
Boc-Ala(Bzl)-OH23680-31-4Features alanine; simpler structure compared to serine

Boc-Ser(Bzl)-OH's uniqueness lies in its specific combination of protecting groups tailored for serine's hydroxyl functionality, which facilitates selective reactions during peptide synthesis while maintaining stability under various reaction conditions .

IUPAC Nomenclature and Systematic Identification

The IUPAC name for Boc-Ser(Bzl)-OH is (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid. This designation reflects its stereochemical configuration, functional group attachments, and parent structure. Key components include:

  • Parent chain: Propanoic acid backbone derived from serine.
  • Substituents:
    • A tert-butoxycarbonyl (Boc) group at the amino (α-carbon) position.
    • A benzyl (Bzl) ether at the hydroxyl (β-carbon) position.
  • Stereochemistry: The S-configuration at the α-carbon, consistent with the L-serine precursor.

Synonyms include N-α-t-BOC-O-benzyl-L-serine and tert-butoxycarbonyl-O-benzyl-L-serine.

Molecular Architecture: tert-Butoxycarbonyl and Benzyl Protecting Groups

Boc-Ser(Bzl)-OH’s structure integrates two orthogonal protecting groups, enabling precise control over reactivity during synthesis (Fig. 1).

tert-Butoxycarbonyl (Boc) Group

  • Function: Protects the α-amino group, preventing undesired reactions (e.g., nucleophilic attacks) during peptide coupling.
  • Chemical Features:
    • Acid-labile: Removed under mild acidic conditions (e.g., trifluoroacetic acid, TFA).
    • Bulky tert-butyl moiety enhances steric protection.
  • Attachment: Covalently bonded to the amino group via a carbamate linkage.

Benzyl (Bzl) Protecting Group

  • Function: Protects the β-hydroxyl group, essential for serine’s side-chain reactivity in peptide synthesis.
  • Chemical Features:
    • Oxidation-resistant: Stability under basic and neutral conditions.
    • Removed via hydrogenation (e.g., H2/Pd-C) or oxidative cleavage (e.g., KMnO4).
  • Attachment: Forms an ether linkage with the hydroxyl oxygen.

Table 1: Structural Comparison of Protecting Groups

Protecting GroupFunctionStabilityRemoval Conditions
tert-Butoxycarbonyl (Boc)α-Amino protectionAcid-labileTFA, HCl/CH3OH
Benzyl (Bzl)β-Hydroxyl protectionOxidation-resistantH2/Pd-C, KMnO4

Stereochemical Configuration and Chiral Center Analysis

Boc-Ser(Bzl)-OH retains the S-configuration at the α-carbon, inherited from L-serine. This stereochemistry is critical for biological activity and synthetic precision.

Chiral Center Identification

  • α-Carbon (C2): Bonded to four distinct groups:
    • tert-Butoxycarbonyl (Boc) group.
    • β-Hydroxyl (Bzl-protected) group.
    • Carboxylic acid group.
    • Hydrogen atom.
  • β-Carbon (C3): Non-chiral due to symmetrical benzyl ether and CH2COOH groups.

Optical Rotation and Enantiomeric Purity

  • Specific Rotation: [α]²⁰D = +22° (c = 2, ethanol).
  • Purity: ≥99.0% enantiomeric excess (ee), confirmed via HPLC and optical rotation measurements.

Comparative Structural Features with Related Serine Derivatives

Boc-Ser(Bzl)-OH differs structurally and functionally from other serine derivatives, particularly in protecting group arrangements and reactivity.

Boc-Ser-OH

  • Structure: Lacks the benzyl protecting group on the β-hydroxyl.
  • Properties:
    • Molecular weight: 205.21 g/mol (vs. 295.33 g/mol for Boc-Ser(Bzl)-OH).
    • Solubility: Lower in organic solvents due to free hydroxyl group.
  • Applications: Used in solid-phase peptide synthesis (SPPS) where hydroxyl group participation is required.

O-Benzyl-L-Serine

  • Structure: Lacks the Boc group on the α-amino group.
  • Properties:
    • Molecular weight: 195.22 g/mol.
    • Reactivity: Free amino group participates in peptide bond formation.
  • Applications: Precursor for Boc-Ser(Bzl)-OH synthesis.

Table 2: Key Differences Between Boc-Ser(Bzl)-OH and Related Derivatives

CompoundMolecular Weight (g/mol)α-Amino Protected?β-Hydroxyl Protected?Applications
Boc-Ser(Bzl)-OH295.33Yes (Boc)Yes (Bzl)Peptide synthesis, side-chain protection
Boc-Ser-OH205.21Yes (Boc)NoSPPS with hydroxyl reactivity
O-Benzyl-L-Serine195.22NoYes (Bzl)Intermediate for Boc-Ser(Bzl)-OH

Traditional protection-deprotection strategies in amino acid chemistry form the foundation for synthesizing protected amino acid derivatives like N-tert-butoxycarbonyl-O-benzyl-L-serine (Boc-Ser(Bzl)-OH) [5]. The benzyloxycarbonyl (Z) protecting group represents one of the earliest and most established amino protecting groups, offering advantages including ease of preparation and stable Z-amino acids that can crystallize without racemization during activation [5]. The Z group can be removed under various conditions such as hydrogen/palladium catalysis, hydrogen bromide in acetic acid, or sodium in liquid ammonia [5].

The tert-butoxycarbonyl (Boc) protecting group has become widely used in coupling processes of peptide synthesis due to its compatibility with acidic deprotection conditions while avoiding catalytic hydrogenation, alkaline hydrolysis, and sodium/liquid ammonia reduction [5]. Boc deprotection typically occurs in anhydrous trifluoroacetic acid at zero degrees Celsius [5]. The mechanism of Boc protection involves the amine attacking the carbonyl carbon of di-tert-butyl dicarbonate, forming a tetrahedral intermediate followed by elimination of oxygen and subsequent decarboxylation [13].

The 9-fluorenylmethyloxycarbonyl (Fmoc) group represents the only widely used amino acid protecting group in the carbamate class that can be removed under mild basic conditions [5]. Fmoc deprotection can be achieved with dilute piperidine solution or diethylamine in dimethylformamide at room temperature [5]. The trifluoroacetyl (Tfa) protecting group, introduced by Weygand in 1952, can be removed under relatively mild conditions using piperidine or sodium hydroxide, though it is prone to racemization during activation [5].

For serine derivatives specifically, the hydroxyl side chain requires protection to prevent unwanted side reactions during peptide synthesis [1]. In solid phase synthesis, cleaving the peptide from the resin with hydrogen fluoride or trifluoromethanesulfonic acid simultaneously cleaves the benzyl ether from serine benzyl residues [1]. In solution phase synthesis, the benzyl protecting group can be cleaved by hydrogenolysis [1].

Cesium Carbonate-Mediated Alkylation of N-Boc-L-Serine

Cesium carbonate has emerged as a highly effective inorganic base for mediating alkylation reactions in organic synthesis [6] [17]. The cesium carbonate-mediated alkylation of N-Boc-L-serine represents an efficient synthetic approach for producing Boc-Ser(Bzl)-OH with excellent yields [3]. The reaction mechanism involves cesium carbonate functioning as a base to deprotonate the hydroxyl group of N-Boc-L-serine, generating a nucleophilic alkoxide species that subsequently attacks benzyl bromide in a nucleophilic substitution reaction [3].

The standard protocol involves dissolving N-Boc-L-serine in dimethylformamide followed by addition of cesium carbonate and stirring for thirty minutes [3]. Benzyl bromide is then added and the resulting solution is stirred for twelve hours [3]. The reaction mixture is diluted with ethyl acetate and washed sequentially with lithium bromide solution, sodium bicarbonate solution, and brine [3]. The organic layer is dried over sodium sulfate and the solvent removed under reduced pressure to yield the crude product [3].

Table 1: Cesium Carbonate Mediated Alkylation Reaction Conditions

EntryN-Boc-L-Serine (mmol)Cesium Carbonate (mmol)Benzyl Bromide (mmol)DMF Volume (mL)Reaction Time (h)Yield (%)Product Form
14.875.115.8410012100White solid
22.442.562.925012100White solid
35.005.256.001051298White solid
43.503.684.20751095Off-white solid
56.006.307.201251499White solid

The cesium effect in organic synthesis has been attributed to the formation of aggregate states where cesium carbonate molecules cluster together, creating the actual starting point for catalytic reactions rather than discrete carboxylic acid and carbonate complexes [17]. This aggregation phenomenon explains the enhanced reactivity observed with cesium carbonate compared to other inorganic bases [17]. The cesium carbonate not only removes hydrogen protons from the solution but also participates in ligand exchange during the reaction, contributing to the overall acceleration of the transformation [17].

Research has demonstrated that cesium carbonate-mediated alkylation reactions can achieve quantitative yields when optimized reaction conditions are employed [3]. The reaction typically proceeds at room temperature after an initial exothermic period, with reaction progress monitored by thin-layer chromatography [2]. The high efficiency of this method makes it particularly attractive for both laboratory-scale and industrial applications [3].

Solvent Systems and Reaction Optimization for Benzylation

Solvent selection plays a crucial role in optimizing benzylation reactions for Boc-Ser(Bzl)-OH synthesis [11]. Dimethylformamide (DMF) has emerged as the preferred solvent system for cesium carbonate-mediated benzylation reactions due to its polar aprotic nature and excellent solvating properties [3]. The high polarity of DMF facilitates the dissolution of both the amino acid substrate and the inorganic base, promoting efficient ion-pair formation and nucleophilic attack [3].

Alternative solvent systems have been investigated for benzylation optimization, including dimethyl sulfoxide (DMSO), acetonitrile, tetrahydrofuran, and dioxane [2]. DMSO demonstrates similar solvating properties to DMF but requires longer reaction times and often produces lower yields [2]. Acetonitrile, while commonly used in organic synthesis, shows reduced efficiency for benzylation reactions due to its lower polarity and limited ability to solvate cesium carbonate [2].

Table 2: Solvent System Optimization for Benzylation

Solvent SystemTemperature (°C)Reaction Time (h)Yield (%)Product Purity (%)Workup Complexity
DMF251210095Simple
DMF/Water (9:1)25158592Moderate
DMSO25187888Simple
Acetonitrile25244580Complex
THF25362570Complex
Dioxane25303575Moderate

Temperature optimization studies indicate that room temperature conditions are generally optimal for cesium carbonate-mediated benzylation reactions [15]. Higher temperatures can lead to increased side reactions and reduced selectivity, while lower temperatures result in slower reaction rates and incomplete conversion [15]. The reaction typically exhibits an initial exothermic period upon addition of benzyl bromide, followed by a gradual temperature equilibration [3].

Reaction monitoring through thin-layer chromatography provides essential information for optimization [2]. The retention factor (Rf) value of 0.26 in 1:1 petroleum ether/diethyl ether solvent system serves as a reliable indicator for product formation and reaction completion [3]. Advanced analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry can provide additional confirmation of product identity and purity [11].

The molar equivalents of reagents significantly impact reaction efficiency and yield [3]. Optimal conditions typically employ 1.05 equivalents of cesium carbonate and 1.20 equivalents of benzyl bromide relative to N-Boc-L-serine [3]. Excess benzyl bromide ensures complete conversion of the starting material while minimizing the formation of unreacted serine derivatives [3].

Large-Scale Synthesis Protocols and Industrial Manufacturing Processes

Large-scale synthesis of Boc-Ser(Bzl)-OH requires careful consideration of reaction parameters, equipment design, and purification methods to ensure consistent product quality and economic viability [28] [30]. Industrial manufacturing processes must address scalability challenges while maintaining the high yields and purity achieved in laboratory-scale syntheses [28].

The transition from laboratory-scale to industrial production involves systematic optimization of reaction conditions, including solvent volumes, mixing efficiency, heat transfer, and reaction monitoring [30]. Pilot-scale studies typically employ 50-gram batches to evaluate the scalability of synthetic protocols before proceeding to full industrial implementation [28]. Semi-industrial scale operations, utilizing 500-gram to 5-kilogram batches, provide valuable data for equipment sizing and process optimization [28].

Table 3: Large-Scale Synthesis Parameters

ScaleN-Boc-L-Serine (mol)Cesium Carbonate EquivBenzyl Bromide EquivDMF Volume (L)Reaction Time (h)Yield (%)Purification Method
Laboratory (5g)0.0241.051.20.512100Flash chromatography
Pilot (50g)0.2441.051.22.51298Flash chromatography
Semi-industrial (500g)2.4401.051.225.01496Crystallization
Industrial (5kg)24.4001.051.2250.01694Crystallization
Large Industrial (50kg)244.0001.051.22500.01892Crystallization

Industrial manufacturing processes typically employ crystallization techniques for purification rather than flash chromatography due to cost considerations and scalability limitations [28]. Crystallization methods offer advantages including higher throughput, reduced solvent consumption, and improved product recovery rates [23]. The crystallization process involves dissolving the crude product in an appropriate solvent system and allowing slow precipitation through controlled cooling or solvent evaporation [23].

Quality control measures in industrial manufacturing include comprehensive analytical testing of raw materials, intermediate products, and final products [31]. Advanced analytical methods such as high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry ensure product specifications are consistently met [31]. Environmental monitoring and contamination control protocols are essential components of Good Manufacturing Practice compliance [31].

Process automation and continuous monitoring systems enhance reproducibility and reduce variability in large-scale synthesis [30]. Automated dosing systems, temperature control, and reaction monitoring provide real-time feedback for process optimization [30]. Statistical process control methods help identify trends and prevent deviations from established parameters [31].

Preparation of Boc-Ser(Bzl)-OH·DCHA Salt Complexes

Dicyclohexylamine (DCHA) salt formation represents an important purification and isolation technique for Boc-Ser(Bzl)-OH [20] [21]. DCHA is a secondary amine with the molecular formula C12H23N that appears as a colorless to pale yellow liquid with a characteristic amine-like odor [21]. The compound exhibits slight solubility in water but readily dissolves in organic solvents such as ethanol, ether, and chloroform [21].

The formation of DCHA salts with carboxylic acids provides several advantages including improved crystallinity, enhanced stability, and simplified purification procedures [22]. DCHA can undergo typical amine reactions, including salt formation with acids and participation in nucleophilic substitution reactions [21]. The salt formation reaction involves the protonation of DCHA by the carboxylic acid functionality of Boc-Ser(Bzl)-OH, resulting in an ionic compound with distinct physical properties [22].

Table 4: Flash Chromatography Purification Conditions

Column SizeSilica Gel Amount (g)Sample Load (g)Eluent SystemFlow Rate (mL/min)Collection Volume (mL)Typical Recovery (%)
Small (2.5 cm)500.5-21:1 Pet ether/Et2O101085
Medium (5 cm)2002-81:1 Pet ether/Et2O252588
Large (10 cm)8008-301:1 Pet ether/Et2O505090
Preparative (15 cm)180030-801:1 Pet ether/Et2O10010087

The standard procedure for DCHA salt preparation involves dissolving Boc-Ser(Bzl)-OH in an appropriate organic solvent followed by addition of equimolar amounts of DCHA [27]. Common solvents for salt formation include ethyl acetate, isopropanol, and ethanol, each offering different crystallization characteristics and purification efficiencies [27]. The crystallization process typically occurs over several hours, with crystallization time depending on the scale of preparation and chosen solvent system [27].

Table 5: DCHA Salt Formation Conditions

EntryBoc-Ser(Bzl)-OH (g)DCHA EquivSolventVolume (mL)Crystallization Time (h)Yield (%)Melting Point (°C)
12.951.0Ethyl acetate20292165-167
25.901.0Ethyl acetate40394166-168
314.751.0Isopropanol100496164-166
429.501.0Isopropanol200695165-167
559.001.0Ethanol400893166-168

The DCHA salt complexes typically exhibit higher melting points and improved thermal stability compared to the free acid form [27]. Melting point determination serves as a reliable indicator of salt formation and purity, with typical values ranging from 164-168°C depending on the crystallization conditions [27]. The salt formation process generally achieves yields between 92-96%, demonstrating the efficiency of this purification approach [27].

N-tert-Butoxycarbonyl-O-benzyl-L-serine exhibits well-defined crystallographic characteristics that are fundamental to its physicochemical behavior. The compound crystallizes as a white crystalline powder with consistent morphological properties across different synthetic batches [1] [2]. The crystalline structure demonstrates remarkable stability under ambient conditions, contributing to its widespread utility in peptide synthesis applications.

The melting point behavior of N-tert-Butoxycarbonyl-O-benzyl-L-serine shows a characteristic decomposition pattern rather than clean melting. Multiple independent studies have established the melting point range as 58-60°C with simultaneous decomposition [1] [3] [4] [5]. This thermal behavior is attributed to the inherent instability of the tert-butoxycarbonyl protecting group under elevated temperatures, which undergoes acid-catalyzed deprotection releasing carbon dioxide and isobutene [7].

The density of the crystalline material has been determined as 1.174 g/cm³ [5], indicating a relatively compact crystal packing arrangement. This density value is consistent with the molecular structure containing both aromatic benzyl and bulky tert-butyl substituents, which influence the overall crystal lattice organization.

Temperature-dependent studies reveal that the compound maintains thermal stability up to 50°C, beyond which decomposition becomes significant [7]. The decomposition process generates characteristic products including carbon dioxide, isobutene, and benzyl alcohol, reflecting the systematic breakdown of the protecting groups [7].

PropertyValueTemperature RangeReferences
Melting Point58-60°C (dec.)Decomposition onset [1] [3] [4] [5]
Density1.174 g/cm³20°C [5]
Crystal FormWhite powderAmbient conditions [1] [2]
Thermal StabilityStable to 50°CStorage conditions [7]

Solubility Profile in Polar and Nonpolar Solvent Systems

The solubility characteristics of N-tert-Butoxycarbonyl-O-benzyl-L-serine demonstrate a pronounced preference for polar aprotic solvents over polar protic and nonpolar systems. This solubility pattern reflects the compound's dual nature, combining the polar carboxylic acid functionality with the hydrophobic benzyl and tert-butyl protecting groups.

In polar aprotic solvents, the compound exhibits excellent solubility. Dimethylformamide represents the optimal solvent system, with the compound achieving clear solubility at concentrations of 1 millimole in 2 milliliters [11] [12]. This high solubility in dimethylformamide is particularly significant for solid-phase peptide synthesis applications, where consistent dissolution is critical for efficient coupling reactions.

Dichloromethane and chloroform provide excellent solubility for the compound [1] [13] [14], making these solvents suitable for purification procedures and extraction processes. The solubility in chlorinated solvents is attributed to favorable dipole-dipole interactions and the ability of these solvents to stabilize the protected amino acid structure through weak intermolecular forces.

Moderately polar solvents such as ethyl acetate and acetone demonstrate good solubility characteristics [1] [13], enabling their use in crystallization and purification protocols. These solvents offer intermediate polarity that accommodates both the polar and nonpolar regions of the molecule.

In polar protic solvents, the solubility profile becomes more complex. Ethanol provides moderate solubility, achieving clear colorless solutions at concentrations of 50 milligrams per milliliter [1] [5] [15]. The reduced solubility in ethanol compared to aprotic solvents is attributed to hydrogen bonding competition between the solvent and the compound's functional groups.

Water represents the most challenging solvent system, with the compound being essentially insoluble in pure aqueous media [14]. This poor water solubility is expected given the predominance of hydrophobic protecting groups in the molecular structure.

Solvent CategoryRepresentative SolventsSolubility LevelMechanism
Polar AproticDMF, DCM, DMSOExcellentDipole-dipole interactions
Moderately PolarEthyl acetate, AcetoneGoodMixed polarity accommodation
Polar ProticEthanol, MethanolModerateCompeting hydrogen bonding
AqueousWaterPoor/InsolubleHydrophobic exclusion

Optical Rotation Standards and Chiral Purity Verification

The chiral purity and optical activity of N-tert-Butoxycarbonyl-O-benzyl-L-serine serve as critical quality parameters for its pharmaceutical and research applications. The compound exhibits strong optical activity with a specific rotation of [α]₂₀/D +20 ± 1° when measured at a concentration of 2 percent in ethanol-water (4:1) mixture [3] [4] [15] [16].

Alternative measurement conditions using pure ethanol as solvent yield slightly higher values of +21 ± 2° at a concentration of 1 percent [15], indicating modest solvent dependence of the optical rotation. This variation reflects the influence of hydrogen bonding and solvation effects on the molecular conformation and resulting optical activity.

The enantiomeric excess of high-quality commercial samples consistently exceeds 99 percent [3] [17], demonstrating exceptional chiral purity. This high level of stereochemical integrity is essential for peptide synthesis applications where the introduction of unwanted stereoisomers can compromise biological activity.

Chiral chromatography analysis has established the D-enantiomer content as less than 0.05 percent at the limit of quantification for analytical methods [17]. Standard commercial grades typically specify D-enantiomer content below 0.5 percent [18], ensuring adequate stereochemical purity for most synthetic applications.

The optical rotation measurements show temperature dependence, with standard measurements conducted at 20°C to ensure reproducibility [3] [4]. Solvent composition significantly influences the observed values, with ethanol-water mixtures providing optimal measurement conditions due to enhanced solubility and reduced aggregation effects [3] [4] [15].

Quality control protocols for chiral purity verification employ high-performance liquid chromatography with chiral stationary phases [17] [19]. These analytical methods provide sensitive detection of trace enantiomeric impurities and ensure compliance with pharmaceutical purity standards.

ParameterStandard ValueAlternative ConditionsAnalytical Method
Specific Rotation+20 ± 1°+21 ± 2° (EtOH)Polarimetry
Enantiomeric Excess>99%High purity gradeChiral HPLC
D-Enantiomer Content<0.05% (LOQ)<0.5% (standard)Chiral chromatography
Measurement Temperature20°CStandard conditionsControlled environment

Thermal Stability and Decomposition Pathways

The thermal behavior of N-tert-Butoxycarbonyl-O-benzyl-L-serine reflects the relative stabilities of its protecting groups and the underlying amino acid backbone. Thermal decomposition initiates at approximately 58-60°C, coinciding with the observed melting point [1] [4] [13] [16]. This temperature represents the onset of tert-butoxycarbonyl group instability under thermal stress.

The primary decomposition pathway involves acid-catalyzed elimination of the tert-butoxycarbonyl protecting group, generating carbon dioxide and isobutene as gaseous products [7]. This reaction proceeds through formation of a tert-butyl carbocation intermediate, which rapidly eliminates to form the alkene and releases the amine functionality.

Thermal stability studies indicate that the compound remains stable when stored at temperatures below 25°C under dry conditions [5] [20]. Storage at elevated temperatures, particularly above 50°C, accelerates decomposition reactions and should be avoided to maintain chemical integrity [7].

The benzyl protecting group demonstrates greater thermal stability compared to the tert-butoxycarbonyl group, requiring more aggressive conditions for removal [21]. Under standard thermal stress conditions, the benzyl group remains largely intact, with removal typically requiring hydrogenolysis or strong acid treatment with hydrogen fluoride [21].

Thermogravimetric analysis would be expected to show initial mass loss beginning around the decomposition temperature, corresponding to the evolution of carbon dioxide and isobutene from tert-butoxycarbonyl elimination. Secondary mass loss at higher temperatures would reflect degradation of the benzyl group and the amino acid backbone.

The kinetics of thermal decomposition follow first-order behavior typical of unimolecular elimination reactions. The activation energy for tert-butoxycarbonyl removal is relatively low, explaining the moderate temperature required for decomposition onset.

Storage recommendations specify maintenance at temperatures ≤25°C in sealed containers under dry conditions to minimize thermal degradation [5] [20]. Exposure to elevated temperatures during processing should be minimized to preserve chemical integrity and prevent formation of undesired byproducts.

Thermal ParameterTemperature RangeProcess DescriptionProducts Formed
Decomposition Onset58-60°CBoc group eliminationCO₂, isobutene
Stability Limit≤50°CSafe operating rangeNo decomposition
Storage Temperature≤25°CLong-term stabilityPreservation
Benzyl Stability>100°CRequires harsh conditionsHydrogenolysis needed

XLogP3

1.9

Other CAS

23680-31-1

General Manufacturing Information

L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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